molecular formula C17H15N7O B2704752 5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 361481-22-3

5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2704752
CAS No.: 361481-22-3
M. Wt: 333.355
InChI Key: DZYGTNRKIXTTQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[1,5-a]pyrimidine family, a class of heterocyclic molecules with diverse pharmacological applications. Its structure features a triazolopyrimidine core substituted with methyl, pyridin-2-yl (N-linked), and pyridin-3-yl groups.

Properties

IUPAC Name

5-methyl-N-pyridin-2-yl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-11-14(16(25)23-13-6-2-3-8-19-13)15(12-5-4-7-18-9-12)24-17(22-11)20-10-21-24/h2-10,15H,1H3,(H,19,23,25)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYGTNRKIXTTQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN=CC=C3)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-(pyridin-2-yl)-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activities, including anticancer properties, antiviral effects, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C15H15N7O
  • Molecular Weight : 299.33 g/mol

This compound belongs to the class of triazolo-pyrimidines, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For example:

  • Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis. It has been shown to up-regulate pro-apoptotic proteins like Bax while down-regulating anti-apoptotic proteins such as Bcl-2 . This leads to the activation of caspase pathways, promoting cell death in cancer cells.
  • Case Study : In a study involving human colon cancer cell lines (HCT-116 and HT-29), compounds structurally similar to this compound demonstrated IC50 values ranging from 6.2 µM to 11.10 µM, indicating significant antiproliferative activity .
Cell Line IC50 Value (µM) Mechanism
HCT-1166.2Apoptosis via caspase activation
HT-2911.10Mitochondrial pathway activation

Antiviral Activity

The compound has also been investigated for its antiviral properties:

  • Influenza A Virus : In a study focusing on triazolo[1,5-a]pyrimidine derivatives, it was found that certain analogs could inhibit the PA-PB1 interaction essential for viral replication. The compounds showed effective antiviral activity with EC50 values ranging from 7 to 25 µM against various strains of influenza A and B viruses without significant cytotoxicity .
Virus Strain EC50 Value (µM) Cytotoxicity CC50 (µM)
Influenza A7 - 25>250

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of the mitochondrial apoptotic pathway.
  • Inhibition of Protein Interactions : Disruption of critical protein-protein interactions necessary for viral replication.
  • Cell Cycle Arrest : Potential interference with cell cycle progression in cancer cells.

Scientific Research Applications

Pharmacological Properties

The compound exhibits several significant pharmacological properties:

  • Anticancer Activity : Research indicates that derivatives of triazolopyrimidine compounds can inhibit cancer cell proliferation. The mechanism often involves the modulation of specific signaling pathways associated with tumor growth and survival.
  • Anti-inflammatory Effects : Studies have shown that compounds with similar structures can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators. This makes them potential candidates for treating inflammatory diseases.
  • Antimicrobial Activity : The presence of pyridine and triazole moieties enhances the antimicrobial properties of the compound, making it effective against various bacterial strains.

Case Studies

Several studies have documented the applications of this compound in various therapeutic contexts:

  • Cancer Treatment : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives based on this compound exhibited potent activity against breast cancer cell lines. The research highlighted the compound's ability to induce apoptosis through the activation of caspase pathways .
  • Inflammatory Disorders : Research in Pharmaceutical Biology reported that a related compound showed significant anti-inflammatory effects in animal models of arthritis. The study indicated reduced levels of TNF-alpha and IL-6 in treated subjects .
  • Antimicrobial Efficacy : A recent investigation published in Antibiotics evaluated the antimicrobial properties of various derivatives against resistant bacterial strains. Results showed that certain modifications led to enhanced activity against Gram-positive bacteria .

Comparison with Similar Compounds

Table 2: Electronic and Predicted ADME Properties

Compound Name LogP* Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)* References
Target Compound ~1.8 1 (amide NH) 6 (pyridine N, triazole N, amide O) ~90.2
N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ~3.5 1 7 ~105.6
5-Methyl-N-(3-pyridinyl)-7-(2,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide ~2.2 1 9 ~120.3
2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5k) ~2.9 2 (amide NH, NH2) 10 ~135.8

*Predicted using ChemDraw and Molinspiration.

Key Observations:

  • Lipophilicity (LogP): The target compound’s lower LogP (~1.8) compared to brominated analogs (~3.5) suggests improved aqueous solubility, advantageous for oral bioavailability .

Q & A

Basic: What synthetic methodologies are recommended for preparing triazolopyrimidine carboxamide derivatives, and how can reaction conditions be optimized?

Answer:
Synthesis of triazolopyrimidine derivatives typically involves cyclocondensation of pyrazole or triazole precursors with carbonyl-containing reagents. For example, molten-state tetramethylenediamine (TMDP) or TMDP in ethanol/water (1:1 v/v) efficiently catalyzes the formation of the triazolopyrimidine core via one-pot multicomponent reactions . Optimization includes:

  • Solvent selection : Ethanol/water mixtures improve yield and reduce side reactions compared to pure organic solvents.
  • Catalyst choice : TMDP is preferred over piperidine due to availability and regulatory concerns, despite its toxicity .
  • Temperature control : Reactions are typically conducted under reflux (80–100°C) for 6–12 hours.

Basic: How can researchers confirm structural integrity and purity of the synthesized compound?

Answer:
Characterization requires a combination of techniques:

  • NMR spectroscopy : 1H and 13C NMR are critical for confirming substituent positions. For example, pyridinyl protons appear as distinct doublets at δ 8.8–8.9 ppm, while methyl groups resonate at δ 2.3–2.6 ppm .
  • Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ peaks at m/z 436.2–536.7 observed in triazolopyrimidine derivatives) .
  • Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C 59.64%, N 13.38% for compound 2h ) .

Advanced: How do substituents on the triazolopyrimidine core influence target binding affinity in structure-activity relationship (SAR) studies?

Answer:
Substituent effects are evaluated through systematic modifications:

  • Pyridinyl groups : The N-pyridin-2-yl and C7-pyridin-3-yl moieties enhance hydrogen bonding with biological targets, as shown in CB2 cannabinoid receptor ligands .
  • Methyl groups : A C5-methyl group improves metabolic stability but may reduce solubility .
  • Carboxamide side chains : Bulky substituents (e.g., cyclohexyl or acetylphenyl) modulate selectivity. For instance, 2j (4-acetylphenyl) showed improved anticancer activity over smaller analogs .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Answer:
Discrepancies between predicted and observed data arise from tautomerism or impurities. Strategies include:

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous proton-carbon assignments, especially for diastereotopic protons in the 4,7-dihydro ring .
  • HPLC purification : Remove byproducts (e.g., unreacted pyridinyl precursors) before analysis .
  • X-ray crystallography : Definitive confirmation of regiochemistry for crystalline derivatives (e.g., ethyl carboxylate analogs) .

Advanced: What computational tools are effective for optimizing reaction pathways and predicting regioselectivity?

Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) model transition states and intermediates. For example:

  • ICReDD’s workflow : Combines quantum calculations with machine learning to predict optimal conditions (e.g., solvent polarity, catalyst loading) for triazolopyrimidine synthesis .
  • Docking simulations : Predict binding modes of carboxamide derivatives to biological targets (e.g., mTOR kinase in hepatocellular carcinoma studies) .

Advanced: What strategies improve the biological activity of triazolopyrimidine carboxamides in preclinical studies?

Answer:

  • Bioisosteric replacement : Replace pyridinyl groups with bioisosteres (e.g., thiazole or benzothiazole) to enhance bioavailability .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester or dioxolane moieties in 2h–j ) to improve membrane permeability .
  • Pharmacophore mapping : Align substituents with key interaction sites (e.g., hydrophobic pockets in kinase targets) .

Advanced: How can researchers address challenges in scaling up triazolopyrimidine synthesis for in vivo studies?

Answer:

  • Flow chemistry : Continuous flow reactors minimize exothermic risks during cyclocondensation .
  • Membrane separation : Purify intermediates using nanofiltration to remove unreacted amines .
  • Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy ensures reaction completion .

Advanced: What mechanistic insights explain the formation of dihydrotriazolopyrimidine vs. fully aromatic analogs?

Answer:
The 4,7-dihydro intermediate forms via partial reduction of the pyrimidine ring during cyclization. Aromaticity is restored under oxidative conditions (e.g., MnO2 or DDQ), but dihydro derivatives are stabilized by intramolecular hydrogen bonding between the carboxamide and triazole nitrogen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.